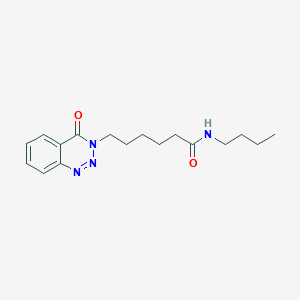

N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide” is a benzotriazine derivative. Benzotriazines are a class of organic compounds containing a benzene ring fused to a triazine ring . They are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzotriazine core with a butylhexanamide group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the benzotriazine ring could influence its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Oxadiazinones and Oxazolones : Research demonstrates efficient processes for the synthesis of 1,3,5-oxadiazin-2-ones and oxazolones through iodocyclization of ynamides. These compounds are significant for their potential applications in organic synthesis and materials science (Hai Huang et al., 2015).

- Organometallic π-Complexes : Studies on the metalation of benzene and ferrocene by n-butyllithium-N,N,N′,N′-tetramethylethylenediamine provide insights into the formation of phenyllithium and ferrocenylenedilithium, highlighting the utility of these reagents in organometallic syntheses, which could be relevant to the manipulation of N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide (M. Rausch & D. Ciappenelli, 1967).

Organic Synthesis and Material Science

- Gold-Catalyzed Annulations : The gold-catalyzed annulation of N-aryl ynamides with benzisoxazoles to construct 6H-indolo[2,3-b]quinoline cores indicates a method for synthesizing complex heterocyclic structures. This methodology could be adapted for the construction of benzotriazine derivatives for materials science applications (M. Tsai et al., 2018).

- Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity. This research suggests the potential for synthesizing and testing this compound derivatives for antimicrobial properties (Nikulsinh Sarvaiya et al., 2019).

Environmental Chemistry

- UV Filters and Environmental Impact : The determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge highlights the environmental presence and impact of benzotriazole derivatives. This underscores the importance of studying the environmental behavior and degradation of this compound (Zi-Feng Zhang et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and muscle control.

Mode of Action

N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide interacts with AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Pharmacokinetics

The compound’s potency against ache and buche suggests it may have good bioavailability .

Result of Action

The inhibition of AChE and BuChE by N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide can lead to significant neuroprotective activity against H2O2-induced oxidative stress . It has low activity against β-secretase .

Properties

IUPAC Name |

N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-2-3-12-18-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUGPSYGZFSVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)

![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)

![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)

![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)

![1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2876212.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)